
Propyl 3-aminobut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 3-aminobut-2-enoate, also known as 3-amino-2-butenoic acid propyl ester, is a compound that is widely used in the synthesis of various organic compounds. It is a versatile chemical that can be used for a variety of applications, including the synthesis of pharmaceuticals and other compounds. This article will discuss the synthesis method, scientific research applications, the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for the use of this compound.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Pharmacodynamics of Propofol
Clinical Pharmacokinetics and Pharmacodynamics : Propofol is recognized for its use in sedation and general anesthesia. It works through the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABAA receptor. Its pharmacokinetic (PK) and pharmacodynamic (PD) models have been developed for various populations, including adults, children, and obese individuals. The general-purpose propofol model by Eleveld et al. shows promising predictive performance across these groups. Propofol is involved in significant PK and PD interactions with other hypnotics and opioids, with PD interactions being most clinically significant. Understanding these interactions is crucial for optimizing drug dosing while minimizing adverse effects (Sahinovic, Struys, & Absalom, 2018).
Propofol in Pediatric Anesthesia
Role in Pediatric Anesthesia and Sedation : Propofol's mechanisms of action on the central nervous system include interactions at various neurotransmitter receptors, notably the gamma-aminobutyric acid A receptor. Its pharmacokinetics highlight the importance of considering maturational aspects when used in pediatric anesthesia. Despite its wide use, the literature presents conflicting views on its safety in children, underscoring the need for careful consideration of its application in pediatric settings (Chidambaran, Costandi, & D’Mello, 2015).
Propolis: Biological and Pharmacological Properties
Potential for New Drug Development : Propolis exhibits a range of biological and pharmacological properties, including immunomodulatory effects. Research into isolated compounds responsible for its action suggests areas for developing drugs against tumors, infections, allergies, diabetes, and ulcers with immunomodulatory action. However, the lack of clinical research on propolis effects necessitates further study to validate its therapeutic potential and establish its utility in pharmaceutical applications (Sforcin & Bankova, 2011).
Propofol Infusion Syndrome
Propofol Infusion Syndrome (PRIS) : While not directly related to "Propyl 3-aminobut-2-enoate," understanding the risks associated with prolonged propofol administration is critical. PRIS is a rare but often fatal complication characterized by metabolic acidosis, rhabdomyolysis, arrhythmias, and renal failure, among other symptoms. It underscores the importance of using propofol cautiously, especially in critically ill children and adults, and highlights the need for further research to re-evaluate safe dosage parameters (Fodale & Monaca, 2008).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Propyl 3-aminobut-2-enoate involves the reaction of propyl acrylate with ammonia in the presence of a catalyst to form Propyl 3-aminobut-2-enoate.", "Starting Materials": [ "Propyl acrylate", "Ammonia", "Catalyst" ], "Reaction": [ "Add propyl acrylate to a reaction flask", "Add ammonia to the reaction flask", "Add catalyst to the reaction flask", "Heat the reaction mixture to a specific temperature and maintain it for a specific time", "Cool the reaction mixture and extract the product using a suitable solvent", "Purify the product using column chromatography or recrystallization" ] } | |
Número CAS |
53055-18-8 |
Fórmula molecular |
C7H13NO2 |
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
propyl 3-aminobut-2-enoate |
InChI |
InChI=1S/C7H13NO2/c1-3-4-10-7(9)5-6(2)8/h5H,3-4,8H2,1-2H3 |
Clave InChI |
DIWWDNJUKATEGY-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)C=C(C)N |
SMILES canónico |
CCCOC(=O)C=C(C)N |
Sinónimos |
n-Propyl 3-Aminocrotonate; Propyl 3-Amino-2-butenoate; _x000B_Propyl 3-Aminocrotonate; Propyl 3-Amino-2-butenoate; _x000B_ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



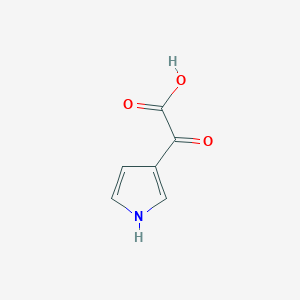
![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5R,6S)-5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142084.png)


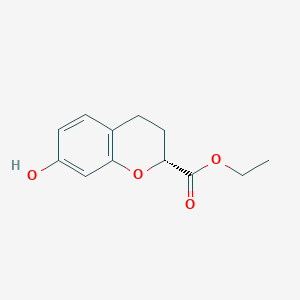
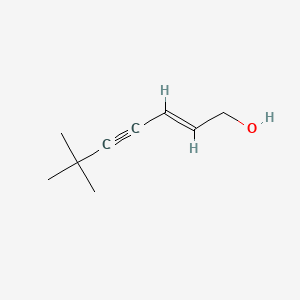

![[(1S)-1-cyclohexyl-2-diphenylphosphanylethyl]-diphenylphosphane](/img/structure/B1142094.png)
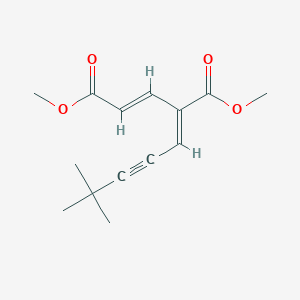
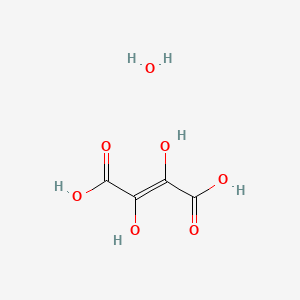
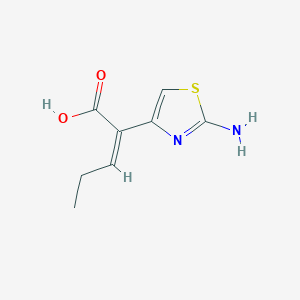
![4-Amino-5-[(dithiocarboxyamino)methyl]-2-methypyrimidine Ammonium Salt](/img/structure/B1142103.png)